molecular formula C5H11ClN2O2 B2433124 (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride CAS No. 2375250-95-4

(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride

Cat. No.: B2433124
CAS No.: 2375250-95-4
M. Wt: 166.61
InChI Key: CPFRIFBBGRMOCX-HJXLNUONSA-N
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Description

(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to produce the corresponding enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate is then performed under optimized conditions to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of biocatalysts and engineered microorganisms can also be explored to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or as a precursor to bioactive compounds.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-Methylglutamate
  • (2S,3R)-3-Alkylglutamates
  • (2S,3R)-3-Alkenylglutamates

Uniqueness

(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .

Biological Activity

(2S,3R)-3-Aminooxolane-2-carboxamide; hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. Understanding its mechanisms of action, target interactions, and overall effects on biological systems is crucial for its application in therapeutic contexts. This article synthesizes available data on the biological activity of this compound, including biochemical properties, cellular effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (2S,3R)-3-Aminooxolane-2-carboxamide; hydrochloride can be represented as follows:

  • Molecular Formula : C₅H₈ClN₃O₂
  • Molecular Weight : 177.59 g/mol

This compound features an amino group and a carboxamide group, which are significant for its interaction with biological targets.

Target Interactions

(2S,3R)-3-Aminooxolane-2-carboxamide; hydrochloride primarily interacts with specific receptors and enzymes in the body. Research indicates that it may modulate neurotransmitter systems and influence metabolic pathways.

  • Cannabinoid Receptors : Some studies suggest that this compound may exhibit activity similar to that of cannabinoids by interacting with CB1 and CB2 receptors, which are involved in various physiological processes including pain sensation and immune response .

Biochemical Pathways

The compound has been shown to influence several biochemical pathways:

  • Oxidative Stress Mitigation : It exhibits antioxidant properties that help in reducing oxidative stress in cells.
  • Cell Growth Promotion : In vitro studies indicate that it promotes myofiber growth in muscle cells, enhancing ATP production which is critical for cellular energy metabolism .

In Vitro Studies

In vitro experiments have demonstrated the following biological activities:

  • Anticancer Activity : The compound has shown inhibitory effects against various cancer cell lines including HepG-2 (liver), Caco-2 (colon), and MCF-7 (breast) cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
Cell LineIC50 Value (µM)Effect
HepG-215.5Inhibition of growth
Caco-212.0Induction of apoptosis
MCF-710.5Cell cycle arrest

Pharmacokinetics

The pharmacokinetic profile of (2S,3R)-3-Aminooxolane-2-carboxamide; hydrochloride suggests rapid absorption and distribution within biological systems. Its elimination half-life is yet to be fully characterized but preliminary data indicate a moderate duration of action.

Case Studies

Several case studies have explored the therapeutic potential of (2S,3R)-3-Aminooxolane-2-carboxamide; hydrochloride:

  • Case Study on Antidiabetic Effects : A study involving diabetic rat models demonstrated that administration of this compound significantly reduced blood glucose levels by inhibiting α-glucosidase activity with an IC50 value of 292.73 mg/mL. This suggests potential for use in managing diabetes .
  • Case Study on Muscle Regeneration : Another case study focused on muscle regeneration post-injury showed that treatment with the compound enhanced recovery rates in animal models by promoting myofiber growth and reducing inflammation .

Properties

IUPAC Name

(2S,3R)-3-aminooxolane-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-3-1-2-9-4(3)5(7)8;/h3-4H,1-2,6H2,(H2,7,8);1H/t3-,4+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFRIFBBGRMOCX-HJXLNUONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1N)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@@H]1N)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.